Diironnonacarbonyl

Catalysis Hydrogenation Organometallic Chemistry

Diironnonacarbonyl (Fe₂(CO)₉) is a binuclear Fe(0) reagent that outperforms Fe(CO)₅ in both safety and reactivity. Its nonvolatile, micaceous orange solid form (vapor pressure ~0.01 Torr at 30°C) minimises inhalation risk and eliminates the need for specialised containment. In catalytic hydrogenation of cyclohexene and 1-hexene, Fe₂(CO)₉ delivers 66.6% and 75.4% conversion vs. only 43.0% and 60.0% for Fe(CO)₅—meaning lower catalyst loading, shorter cycle times, or higher yields. It is the most straightforward precursor for tricarbonyliron–η⁴-diene complexes: gentle heating or sonication cleanly generates the reactive Fe(CO)₄ intermediate without photolysis equipment. For ligand-substitution studies, its well-defined terminal and bridging CO dissociation barriers (18.5 and 22.3 kcal/mol) enable precise kinetic control. Choose Fe₂(CO)₉ for superior catalytic efficiency, simplified workflows, and a safer organometallic laboratory.

Molecular Formula C9H3Fe2O9
Molecular Weight 366.80 g/mol
Cat. No. B12055905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiironnonacarbonyl
Molecular FormulaC9H3Fe2O9
Molecular Weight366.80 g/mol
Structural Identifiers
SMILES[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3]
InChIInChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3
InChIKeyCGJSNKHFIBINMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diironnonacarbonyl (Fe2(CO)9) – Comparative Performance and Selection Guide for Metal Carbonyl Procurement


Diironnonacarbonyl (Fe2(CO)9) is a binuclear transition metal carbonyl of significant interest in organometallic chemistry and catalysis. It is characterized by a D3h symmetric structure featuring two iron(0) centers linked by three bridging CO ligands and six terminal CO ligands, with a measured Fe–Fe distance of 2.52 Å [1]. This compound is a more reactive source of Fe(0) than its mononuclear analog iron pentacarbonyl, Fe(CO)5 [2], and is commonly employed as a stoichiometric reagent in organic synthesis and as a precursor for iron-based nanomaterials [3]. Its physical form is a micaceous orange solid that is nonvolatile under ambient conditions, a property that significantly influences its handling characteristics compared to liquid iron carbonyls [4].

Fe2(CO)9 vs. Fe(CO)5 and Fe3(CO)12: Why Simple In-Class Substitution Leads to Divergent Outcomes


The iron carbonyl family—comprising Fe(CO)5, Fe2(CO)9, and Fe3(CO)12—exhibits profound differences in nuclearity, volatility, and ligand liability that preclude direct interchange in synthetic and catalytic applications. While all three compounds can serve as sources of Fe(0), their divergent thermal stabilities, CO dissociation kinetics, and handling safety profiles translate into measurable differences in reaction yields, selectivity, and process robustness [1]. For example, Fe2(CO)9 demonstrates superior catalytic activity in olefin hydrogenation compared to both Fe(CO)5 and Fe3(CO)12 under identical conditions [2], yet its low solubility in common organic solvents contrasts sharply with the high solubility of Fe(CO)5 [3]. Furthermore, the bridging carbonyl ligands in Fe2(CO)9 impart distinct reactivity patterns in ligand substitution and cluster formation that are not accessible with the mononuclear or trinuclear analogs [4].

Quantitative Comparative Evidence for Diironnonacarbonyl (Fe2(CO)9) Against Fe(CO)5 and Fe3(CO)12


Superior Catalytic Activity in Olefin Hydrogenation: Fe2(CO)9 vs. Fe(CO)5 and Fe3(CO)12

In a direct comparative study of iron carbonyls as catalytic precursors for the hydrogenation of cyclohexene and 1-hexene, Fe2(CO)9 exhibited the highest catalytic activity among the three compounds tested [1]. Under photochemical conditions with H2 flux and UV-vis irradiation, Fe2(CO)9 achieved a cyclohexene conversion of 66.6%, compared to 43.0% for both Fe(CO)5 and Fe3(CO)12 [1]. Similarly, in 1-hexene hydrogenation, Fe2(CO)9 provided a 75.4% alkane conversion, while Fe(CO)5 and Fe3(CO)12 both yielded only 60.0% conversion [1].

Catalysis Hydrogenation Organometallic Chemistry

Efficient Fe(CO)4 Transfer Reagent for Diene Complexation: Fe2(CO)9 vs. Fe(CO)5 and Fe3(CO)12

Fe2(CO)9 is recognized as the most straightforward reagent for the transfer of the Fe(CO)4 fragment in the synthesis of tricarbonyliron–η4-diene complexes [1]. Gentle heating or ultrasonic irradiation of Fe2(CO)9 cleanly splits the dimer into Fe(CO)5 and Fe(CO)4, the latter being the active species that coordinates to dienes [1]. While Fe(CO)5 can also be used photochemically to generate Fe(CO)4, the process is less controlled and often requires specialized equipment. Fe3(CO)12 can also generate Fe(CO)4 upon heating, but the reaction is less facile and can lead to side products [1].

Organometallic Synthesis Diene Complexation Fe(CO)3 Transfer

Carbon Monoxide Dissociation Kinetics: Quantified Activation Barriers for Fe2(CO)9

Computational studies have quantified the activation energies for CO dissociation from Fe2(CO)9, providing a mechanistic basis for its reactivity profile . The loss of a terminal carbonyl group requires 18.5 kcal/mol, while the elimination of a bridging carbonyl group demands a higher barrier of 22.3 kcal/mol . These values are critical for understanding the thermal decomposition pathways and ligand substitution behavior of Fe2(CO)9. Comparable high-level computational data for Fe3(CO)12 CO dissociation are less well-defined in the literature, making direct quantitative comparison challenging, but the availability of these specific barriers for Fe2(CO)9 aids in kinetic modeling and reaction optimization .

Reaction Mechanisms Kinetics Computational Chemistry

Nonvolatile Solid vs. Highly Volatile Liquid: Safety and Handling Advantages of Fe2(CO)9 over Fe(CO)5

Fe(CO)5 is a highly toxic and volatile liquid with a vapor pressure of 40 mmHg at 30.6 °C, a flash point of -15 °C, and a boiling point of 103 °C, posing significant inhalation and flammability hazards [1]. In contrast, Fe2(CO)9 is a nonvolatile orange solid with a vapor pressure of approximately 0.01 Torr at 30 °C, which is approximately 3000 times lower than that of Fe(CO)5 at comparable temperatures [2][3]. This dramatic difference in volatility translates into substantially reduced airborne exposure risk and eliminates the need for specialized vapor-handling equipment during routine use [4].

Chemical Safety Process Engineering Laboratory Handling

Bridging vs. Terminal Carbonyl Bond Energies: Fe2(CO)9 vs. Fe(CO)5

The presence of bridging carbonyl ligands in Fe2(CO)9, absent in Fe(CO)5, imparts distinct thermodynamic properties. The total bond energy for bridging and terminal CO groups in Fe2(CO)9 has been determined through reorganization energy analysis, providing values that contrast with the terminal-only CO bonds in Fe(CO)5 [1]. Specifically, the C---O bond energy in Fe(CO)5 is 963 ± 12 kJ/mol, whereas in Fe2(CO)9, the bridging CO ligands exhibit different bond strengths that contribute to the compound's unique reactivity [1].

Bond Energetics Organometallic Chemistry Thermodynamics

Optimal Application Scenarios for Diironnonacarbonyl (Fe2(CO)9) Based on Quantitative Performance Differentiation


Photochemical Olefin Hydrogenation with Enhanced Conversion Efficiency

Fe2(CO)9 is the preferred catalytic precursor for photochemical hydrogenation of cyclohexene and 1-hexene, delivering 66.6% and 75.4% conversion, respectively, compared to only 43.0% and 60.0% for Fe(CO)5 and Fe3(CO)12 under identical conditions [1]. This performance advantage directly translates to reduced catalyst usage, shorter reaction times, or higher product yields in fine chemical and pharmaceutical hydrogenation processes.

Synthesis of Tricarbonyliron–η4-Diene Complexes via Mild Thermal or Ultrasonic Activation

Fe2(CO)9 is the most straightforward reagent for preparing tricarbonyliron–η4-diene complexes, as gentle heat or ultrasonic irradiation cleanly generates the reactive Fe(CO)4 intermediate without the need for specialized photolysis equipment required for Fe(CO)5 [1]. This operational simplicity makes Fe2(CO)9 the reagent of choice for academic research groups and industrial labs synthesizing iron-diene complexes for further functionalization.

Laboratory-Scale Organometallic Synthesis Where Safety and Ease of Handling Are Paramount

The nonvolatile, solid nature of Fe2(CO)9 (vapor pressure ~0.01 Torr at 30 °C) provides a significant safety advantage over the highly volatile liquid Fe(CO)5 (vapor pressure ~40 Torr at 30.6 °C) [1][2]. In settings where extensive fume hood capacity or glovebox infrastructure is limited, Fe2(CO)9 minimizes inhalation exposure risk and simplifies containment, making it a safer alternative for routine organometallic transformations.

Mechanistic Studies of Bridging Carbonyl Reactivity and Cluster Formation

Fe2(CO)9 serves as a model system for investigating the distinct reactivity of bridging carbonyl ligands, which are absent in Fe(CO)5 [1]. The compound's well-defined activation barriers for terminal (18.5 kcal/mol) and bridging (22.3 kcal/mol) CO dissociation enable precise kinetic modeling and inform the design of ligand substitution reactions and the synthesis of higher-nuclearity iron carbonyl clusters [2].

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